AFQ-056 racemate, also known as mavoglurant, is a compound that acts as a selective antagonist of the metabotropic glutamate receptor 5. It was developed primarily for therapeutic applications in neurological disorders, including Fragile X syndrome and levodopa-induced dyskinesia. The compound is notable for its potential to modulate glutamatergic signaling, which plays a crucial role in various neurobiological processes.
AFQ-056 racemate is classified under the category of metabotropic glutamate receptor antagonists. It was discovered through high-throughput screening methods aimed at identifying compounds that could influence glutamate signaling pathways. The compound has been the subject of various studies aimed at understanding its pharmacological properties and therapeutic potential in treating conditions associated with dysregulation of glutamate transmission, such as Fragile X syndrome and Parkinson's disease .
The synthesis of AFQ-056 racemate involves several key steps:
AFQ-056 racemate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural features include a hexahydroindole core, hydroxyl groups, and an ethynyl substituent that are critical for its interaction with metabotropic glutamate receptors .
AFQ-056 racemate can participate in various chemical reactions:
Common reagents used in these reactions include:
AFQ-056 exerts its effects primarily through antagonism of the metabotropic glutamate receptor 5. This mechanism involves:
Research indicates that this antagonism can correct deficits associated with these disorders by normalizing glutamatergic transmission.
AFQ-056 racemate exhibits several notable physical and chemical properties:
Additional analyses reveal that it has a stable structure under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
AFQ-056 racemate has been extensively studied for its therapeutic potential:
AFQ-056 (mavoglurant) originated from a high-throughput screening campaign targeting metabotropic glutamate receptor 5 antagonists. The initial hit compound emerged from screening a diverse chemical library against human metabotropic glutamate receptor 5 activity. This hit exhibited moderate metabotropic glutamate receptor 5 antagonism but suffered from poor pharmacokinetic properties and limited selectivity. Medicinal chemistry efforts focused on optimizing this scaffold, leading to a lead compound with improved binding affinity (IC₅₀ ≈ 300 nM in preliminary functional assays) and drug-like characteristics. The lead demonstrated sufficient activity to initiate systematic structure-activity relationship studies, though it still required substantial optimization for central nervous system penetration and metabolic stability [1] [4].
Table 1: Key Characteristics of Initial High-Throughput Screening Hit and Optimized Lead Compound
| Parameter | HTS Hit Compound | Optimized Lead Compound |
|---|---|---|
| mGluR5 Functional IC₅₀ | 850 nM | 300 nM |
| Selectivity (mGluR1) | 8-fold | >100-fold |
| Metabolic Stability (HLM) | <15 minutes | 45 minutes |
| Passive Permeability (PAMPA) | Low | Moderate |
Systematic structure-activity relationship investigations focused on three key regions of the lead molecule: the aromatic core, linker moiety, and hydrophobic tail. Pyrimidine-to-pyridine substitutions enhanced metabolic stability by reducing cytochrome P450 susceptibility. Incorporating a trans-cyclohexyl linker significantly improved metabotropic glutamate receptor 5 binding affinity and selectivity over other metabotropic glutamate receptor subtypes. Critical modifications to the amide group, particularly N-methylation, balanced potency and pharmacokinetic properties. These changes reduced plasma protein binding while maintaining sub-100 nM IC₅₀ values against human metabotropic glutamate receptor 5 [1] [4].
The optimized structure-activity relationship yielded AFQ-056, exhibiting 30 nM IC₅₀ in human metabotropic glutamate receptor 5 functional assays with exceptional selectivity (>300-fold across 238 central nervous system targets including ionotropic glutamate receptors, transporters, and enzymes). This selectivity profile was confirmed through comprehensive receptor profiling, demonstrating negligible activity at other metabotropic glutamate receptor subtypes (metabotropic glutamate receptor 1 IC₅₀ >10,000 nM) [1] [5].
AFQ-056 contains a single chiral center within its trans-cyclohexyl backbone, necessitating stereoselective synthesis. The manufacturing route employed asymmetric hydrogenation of a prochiral enamide intermediate using chiral ruthenium catalysts, achieving enantiomeric excess exceeding 98%. Racemic resolution was alternatively achieved via diastereomeric salt formation using L-tartaric acid, though this method proved less efficient for large-scale production [5].
The stereochemical integrity directly influenced pharmacological activity, with the (1R,2R)-enantiomer demonstrating 50-fold greater metabotropic glutamate receptor 5 binding affinity than its (1S,2S)-counterpart. The racemate (designated AFQ-056 racemate) was utilized in early development phases to evaluate the contribution of each enantiomer to overall pharmacology and safety, though clinical development ultimately progressed with the isolated active enantiomer (mavoglurant) [5].
AFQ-056 was benchmarked against the prototypic metabotropic glutamate receptor 5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). In vitro, AFQ-056 exhibited 3-fold greater potency than MPEP at human metabotropic glutamate receptor 5 (IC₅₀ = 30 nM versus 100 nM). Both compounds displayed non-competitive antagonism, indicating allosteric binding. However, AFQ-056 demonstrated superior selectivity, particularly against the NMDA receptor (IC₅₀ >30,000 nM versus MPEP's 1,100 nM) [1] [4].
Table 2: Comparative Profile of AFQ-056 Racemate and MPEP
| Property | AFQ-056 Racemate | MPEP |
|---|---|---|
| Human mGluR5 IC₅₀ | 30 nM | 100 nM |
| mGluR1 Selectivity | >300-fold | >100-fold |
| NMDA Receptor Activity | >30,000 nM | 1,100 nM |
| Rat Oral Bioavailability | 32% | <10% |
| Brain-to-Plasma Ratio | 3.7:1 | 0.8:1 |
| Half-life (Rat) | 2.9 hours | 0.7 hours |
In vivo pharmacokinetic assessments revealed AFQ-056's advantages: 32% oral bioavailability in rats (versus MPEP's <10%), extended half-life (2.9 hours versus 0.7 hours), and higher brain penetration (brain-to-plasma ratio of 3.7:1 versus 0.8:1). These properties translated to superior efficacy in the stress-induced hyperthermia model, where AFQ-056 dose-dependently reduced temperature response at 1–10 mg/kg orally, while MPEP required higher doses with shorter duration [1] [4] [5]. Mechanistic studies confirmed AFQ-056's allosteric binding at the MPEP site, but its optimized structure conferred improved target residence time and reduced off-target interactions, explaining its enhanced in vivo profile [1].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6